molecular formula C12H18O4 B14662890 1,2-Bis(dimethoxymethyl)benzene CAS No. 37864-64-5

1,2-Bis(dimethoxymethyl)benzene

Cat. No.: B14662890
CAS No.: 37864-64-5
M. Wt: 226.27 g/mol
InChI Key: FNDWCHQNWWTVFA-UHFFFAOYSA-N
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Description

1,2-Bis(dimethoxymethyl)benzene is an organic compound with the molecular formula C12H18O4 It is a derivative of benzene, where two hydrogen atoms are replaced by dimethoxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(dimethoxymethyl)benzene can be synthesized through the reaction of benzene with formaldehyde and methanol in the presence of an acid catalyst. The reaction typically involves the formation of an intermediate, which then undergoes further reactions to yield the final product. The reaction conditions often include:

    Temperature: Moderate temperatures (around 60-80°C) are typically used.

    Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid.

    Solvent: Methanol is commonly used as the solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(dimethoxymethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into simpler hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of dimethoxybenzaldehyde or dimethoxybenzoic acid.

    Reduction: Formation of dimethoxybenzene.

    Substitution: Formation of halogenated derivatives such as bromodimethoxymethylbenzene.

Scientific Research Applications

1,2-Bis(dimethoxymethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Bis(dimethoxymethyl)benzene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with the aromatic ring. This intermediate then undergoes further reactions to yield the final product. The specific molecular targets and pathways depend on the type of reaction and the conditions used.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethoxybenzene: Similar structure but lacks the dimethoxymethyl groups.

    1,4-Bis(dimethoxymethyl)benzene: Similar structure but with different substitution pattern on the benzene ring.

    1,2-Bis(diphenylphosphino)benzene: Contains phosphine groups instead of dimethoxymethyl groups.

Uniqueness

1,2-Bis(dimethoxymethyl)benzene is unique due to the presence of two dimethoxymethyl groups, which impart specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

37864-64-5

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

1,2-bis(dimethoxymethyl)benzene

InChI

InChI=1S/C12H18O4/c1-13-11(14-2)9-7-5-6-8-10(9)12(15-3)16-4/h5-8,11-12H,1-4H3

InChI Key

FNDWCHQNWWTVFA-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=CC=C1C(OC)OC)OC

Origin of Product

United States

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